molecular formula C10H12O3 B1584504 Propyl salicylate CAS No. 607-90-9

Propyl salicylate

Cat. No.: B1584504
CAS No.: 607-90-9
M. Wt: 180.2 g/mol
InChI Key: LZFIOSVZIQOVFW-UHFFFAOYSA-N
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Description

Propyl salicylate, also known as propyl 2-hydroxybenzoate, is an ester formed from salicylic acid and propanol. It is a colorless to pale yellow liquid with a pleasant, sweet odor. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties .

Mechanism of Action

Target of Action

Propyl salicylate, also known as Propyl 2-Hydroxybenzoate, is a derivative of salicylic acid . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

This compound acts by irreversibly inhibiting COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these substances, which are involved in inflammation and pain signaling, contributes to the analgesic and anti-inflammatory activity of this compound .

Biochemical Pathways

This compound affects the biochemical pathways involving the synthesis of salicylic acid. In plants and bacteria, salicylic acid is synthesized from chorismate via the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . This compound, being a derivative of salicylic acid, may influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of salicylates, including this compound, involve absorption, distribution, metabolism, and excretion (ADME). After administration, salicylates are rapidly absorbed and undergo first-pass metabolism in the liver . Salicylates are bound to serum albumin and distributed in various body tissues . They are metabolized through glucuronide formation and conjugation with glycine, and are excreted renally .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation and pain due to the inhibition of prostaglandin and thromboxane synthesis . This results in the alleviation of symptoms in conditions like rheumatic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, salicylates are produced by plants as part of their defense systems against pathogen attack and environmental stress . Therefore, the presence of pathogens or environmental stressors could potentially affect the levels of naturally occurring salicylates and, by extension, the action of this compound .

Biochemical Analysis

Biochemical Properties

Propyl salicylate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it is synthesized from chorismate, which is derived from the shikimate pathway . The compound can undergo several modifications to carry out specific functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, salicylate toxicity produces numerous metabolic derangements, including respiratory alkalosis, metabolic acidosis, ketosis, hypokalemia, hypoglycemia, and hyperglycemia .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, salicylate and its derivatives are synthesized from chorismate, which is converted to isochorismate, a common precursor for synthesizing salicylic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, salicylate intoxication carries significant morbidity and mortality, and patients may deteriorate and die as serum salicylate levels decrease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of salicylate are ototoxic, resulting in behavioral evidence of tinnitus and hyperacusis . In animals, a single high dose of salicylate induces acute tinnitus that occurs within 2–3 h and lasts for about 72 h .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It is synthesized via the phenylpropanoid route or the isochorismate pathway and metabolized to form salicylic acid glucoside and salicylic acid glucose-ester through glucosylation, and methyl salicylate through methylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Salicylic acid and related compounds are produced by plants as part of their defense systems against pathogen attack and environmental stress . Most of the salicylic acid synthesized in plants is further modified into different derivatives to fine-tune its storage, function, and/or mobility .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . A graph-based representation of data reveals the subcellular localization of over 7,600 proteins, defines spatial protein networks, and uncovers interconnections between cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl salicylate is typically synthesized through the Fischer esterification process. This involves reacting salicylic acid with propanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The balanced chemical equation for this reaction is:

C7H6O3+C3H8OC10H12O3+H2O\text{C}_7\text{H}_6\text{O}_3 + \text{C}_3\text{H}_8\text{O} \rightarrow \text{C}_{10}\text{H}_{12}\text{O}_3 + \text{H}_2\text{O} C7​H6​O3​+C3​H8​O→C10​H12​O3​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water, often using a Dean-Stark apparatus. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Propyl salicylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Salicylic acid and propanol.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propyl salicylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Propyl salicylate is similar to other esters of salicylic acid, such as:

Uniqueness: this compound is unique in its balance of volatility and stability, making it particularly suitable for use in fragrances where a lasting scent is desired. Its pleasant odor and relatively low toxicity also contribute to its widespread use in various applications .

Properties

IUPAC Name

propyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFIOSVZIQOVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046790
Record name Propyl salicylate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

607-90-9, 29468-39-1
Record name Propyl salicylate
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Record name Propyl salicylate
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Record name Benzoic acid, hydroxy-, propyl ester
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Record name Propyl salicylate
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Record name Benzoic acid, 2-hydroxy-, propyl ester
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Synthesis routes and methods

Procedure details

CDI (2.34 g, 14.48 mmol) was added to a solution of salicylic acid (2.00 g, 14.48 mmol) in DMF (40 mL). The reaction mixture was stirred at 50° C. for 4 h and PrOH (2.72 mL, 36.20 mmol) was dropwise added. The reaction mixture was stirred at 50° C. for 16 h and allowed to reach r.t. It was poured into H2O (20 mL) and extracted with Et2O (2×40 mL). The organic layer was washed with NaHCO3 (20 mL, saturated aqueous solution), dried over Na2SO4 (anhydrous), filtered and concentrated. The crude residue was flash chromatographed on SiO2 (5% EtOAc/hexanes) to furnish 2.05 g of propyl 2-hydroxybenzoate (colourless oil, yield: 79%).
Name
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for synthesizing propyl salicylate, and what are their advantages and disadvantages?

A1: Two primary methods for this compound synthesis emerge from the provided research:

Q2: How does the structure of this compound influence its cutaneous absorption compared to other salicylate esters?

A2: Research suggests a correlation between the structure of salicylate esters and their ability to permeate the skin []. While methyl salicylate serves as a reference point with a relative absorption value of 1.00, this compound demonstrates significantly lower absorption.

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